molecular formula C12H10N2O B1215269 9-Hydroxymethyl-beta-carboline CAS No. 21373-43-3

9-Hydroxymethyl-beta-carboline

Cat. No. B1215269
CAS RN: 21373-43-3
M. Wt: 198.22 g/mol
InChI Key: TYBDOHPQDOTAGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Hydroxymethyl-beta-carboline, also known as pyrido [3,4-b]indol-9-ylmethanol , is a compound of interest in the field of chemistry and pharmacology. It is a derivative of beta-carboline, a naturally occurring compound found in various plants and animals .


Synthesis Analysis

The synthesis of beta-carboline derivatives, including 9-Hydroxymethyl-beta-carboline, is a topic of ongoing research . Recent studies have focused on the synthesis of natural products containing complex beta-carboline frameworks . For instance, one study discussed the synthesis of 9-Methyl-β-carboline, a related compound, which inhibits monoamine oxidase activity and stimulates the expression of neurotrophic factors .


Molecular Structure Analysis

The molecular formula of 9-Hydroxymethyl-beta-carboline is C12H10N2O . It contains a total of 27 bonds, including 17 non-H bonds, 15 multiple bonds, 1 rotatable bond, 15 aromatic bonds, 1 hydroxyl group, 1 Pyrrole, and 1 Pyridine .


Chemical Reactions Analysis

9-Methyl-β-carboline, a related compound, has been found to inhibit monoamine oxidase activity and stimulate the expression of neurotrophic factors . This suggests that 9-Hydroxymethyl-beta-carboline may have similar chemical reactions.

Scientific Research Applications

1. Potential Treatment for Parkinson’s Disease

9-Hydroxymethyl-beta-carboline has been studied for its potential therapeutic effects in Parkinson’s disease. Research has shown that beta-carbolines, including derivatives like 9-methyl-β-carboline, can stimulate, protect, and regenerate dopaminergic neurons. They increase the expression of tyrosine hydroxylase and transcription factors in dopaminergic neurons, induce gene expression of neurotrophic factors, reduce apoptotic signals, and inhibit monoamine oxidase A and B. These findings suggest a potential role as a new drug for treating Parkinson’s disease (Polanski, Reichmann, & Gille, 2011).

2. Cytotoxic and Antimalarial Properties

Beta-carboline alkaloids, including derivatives from 9-Hydroxymethyl-beta-carboline, have been identified with cytotoxic and antimalarial activities. Isolated compounds from plants like Eurycoma longifolia have demonstrated significant cytotoxicity against human cancer cell lines, suggesting a potential for cancer treatment (Kuo et al., 2003).

3. Anticancer Agents

Various 9-substituted beta-carboline derivatives, synthesized from harmine and l-tryptophan, have shown remarkable cytotoxic activities in vitro. These compounds exhibit enhanced antitumor activities and reduced acute toxicities and neurotoxicities, suggesting their potential as antitumor drug leads (Cao et al., 2004).

4. Antioxidant and Radical Scavenging Activity

Beta-carbolines, including 9-Hydroxymethyl-beta-carboline, have shown activity as hydroxyl radical scavengers. These compounds react with hydroxyl radicals, affording hydroxy-beta-carbolines and demonstrating antioxidant properties comparable to other known antioxidants like melatonin (Herraiz & Galisteo, 2015).

5. Biochemical and Pharmacological Functions

Beta-carboline alkaloids, including 9-Hydroxymethyl-beta-carboline, have a wide range of biochemical and pharmacological functions. They interact with DNA, inhibit enzymes like monoamine oxidase, and show pharmacological properties including sedative, anticonvulsant, antitumor, antiviral, and antimicrobial activities (Cao, Peng, Wang, & Xu, 2007).

Future Directions

The potential of 9-Hydroxymethyl-beta-carboline and related compounds in neuroscience and pharmacology is a promising area of research . Their neuroprotective effects and potential to stimulate the growth of dopamine neurons make them interesting candidates for future studies .

properties

IUPAC Name

pyrido[3,4-b]indol-9-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-8-14-11-4-2-1-3-9(11)10-5-6-13-7-12(10)14/h1-7,15H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBDOHPQDOTAGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2CO)C=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175636
Record name 9-Hydroxymethyl-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Hydroxymethyl-beta-carboline

CAS RN

21373-43-3
Record name 9-Hydroxymethyl-beta-carboline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021373433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Hydroxymethyl-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Hydroxymethyl-beta-carboline
Reactant of Route 2
9-Hydroxymethyl-beta-carboline
Reactant of Route 3
9-Hydroxymethyl-beta-carboline
Reactant of Route 4
9-Hydroxymethyl-beta-carboline
Reactant of Route 5
9-Hydroxymethyl-beta-carboline
Reactant of Route 6
9-Hydroxymethyl-beta-carboline

Citations

For This Compound
5
Citations
S Li, B Yang, Q Zhang, J Zhang… - Natural Product …, 2010 - journals.sagepub.com
The β-carboline alkaloids possess a wide diversity of important biochemical effects and pharmacological properties. A series of β-carboline derivatives were synthesized from L-…
Number of citations: 20 journals.sagepub.com
A Awasthy, OP Agrawal - Research Journal of Pharmacy and …, 2022 - indianjournals.com
… (1983) Picomole analyses of tryptophan by derivatization to 9-hydroxymethyl-beta-carboline. Analytical Biochemistry, 132, 468-80 25. Wu WJ, Tu YQ, Zhu JB. …
Number of citations: 4 www.indianjournals.com
S Hall, D Arora, S Anoopkumar-Dukie… - Journal of agricultural …, 2016 - ACS Publications
Research has identified a potential inverse correlation between coffee consumption and the risk of depression. The aim of this study was to investigate the effects of caffeinated coffee …
Number of citations: 15 pubs.acs.org
LY Liu-Chen - Psychopharmacology Bulletin, 1966 - books.google.com
… Am J Clin Nutr 1983 Sep; 38 (3): 429-35 Picomole analyses of tryptophan by derivatization to 9-hydroxymethyl-beta-carboline. Inoue S, et al. Anal Biochem 1983 Jul 15; 132 (2): 468-80 …
Number of citations: 0 books.google.com
A Frank, E Menden - Zeitschrift fur Ernahrungswissenschaft, 1994 - europepmc.org
The neurotransmitter serotonin significantly contributes to the regulation of food intake and appetite behaviour. The cerebral serotonin synthesis depends on the availability of the …
Number of citations: 4 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.